molecular formula C15H13IN2O2 B3919013 N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide

N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide

Cat. No. B3919013
M. Wt: 380.18 g/mol
InChI Key: BQSDZVUIZWDQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide, also known as IB-MECA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of adenosine A3 receptor agonists and has been shown to have a wide range of biological effects. In

Mechanism of Action

N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide exerts its effects by binding to the adenosine A3 receptor. This receptor is expressed on various cell types, including immune cells, endothelial cells, and neurons. Activation of the adenosine A3 receptor by N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide leads to a cascade of intracellular signaling events, including activation of protein kinase C, inhibition of adenylate cyclase, and activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events lead to the observed biological effects of N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide.
Biochemical and Physiological Effects:
N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. Additionally, N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide in lab experiments is its specificity for the adenosine A3 receptor. This allows researchers to study the effects of adenosine A3 receptor activation without the confounding effects of other adenosine receptor subtypes. However, one limitation of using N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for the study of N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide. One area of interest is the potential use of N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide in the treatment of cancer. N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have anti-tumor effects in various cancer models, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the potential use of N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide in the treatment of neurodegenerative diseases. N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, and further research is needed to determine its potential as a therapy for these diseases. Additionally, further research is needed to determine the optimal dosing and administration of N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide in various disease models.

Scientific Research Applications

N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been studied in various disease models, including cancer, rheumatoid arthritis, and asthma. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O2/c1-10-5-7-11(8-6-10)14(17)18-20-15(19)12-3-2-4-13(16)9-12/h2-9H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSDZVUIZWDQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)I)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(3-iodophenyl)carbonyl]oxy}-4-methylbenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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